molecular formula C18H22O5 B11088375 Methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxotetrahydrofuran-3-carboxylate

Methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B11088375
M. Wt: 318.4 g/mol
InChI Key: NQBGFMQBDPKNCW-UHFFFAOYSA-N
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Description

METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a ketone group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a substituted benzaldehyde with a ketone, followed by cyclization to form the furan ring. The reaction conditions often include the use of acid or base catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C18H22O5/c1-10-6-8-12(9-7-10)15(19)11(2)14-13(16(20)22-5)17(21)23-18(14,3)4/h6-9,11,13-14H,1-5H3

InChI Key

NQBGFMQBDPKNCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)C2C(C(=O)OC2(C)C)C(=O)OC

Origin of Product

United States

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